molecular formula C22H13N3O3S B2766494 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 863592-52-3

2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

Cat. No. B2766494
M. Wt: 399.42
InChI Key: KOQDSRAIWPDDEK-UHFFFAOYSA-N
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Description



  • The compound is a heterocyclic molecule with a fused chromene and thiazole ring system.

  • It contains a 2-oxo-2H-chromene core linked to a thiazolo[5,4-b]pyridine moiety.





  • Synthesis Analysis



    • The synthesis of this compound involves the condensation of appropriate precursors.

    • Further details on the synthetic route would require access to specific research papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a chromene ring fused with a thiazolo[5,4-b]pyridine ring.

    • The arrangement of atoms and functional groups determines its properties.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including substitution, addition, or cyclization.

    • Specific reactions would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • Physical properties include melting point, solubility, and stability.

    • Chemical properties relate to reactivity, acidity/basicity, and potential reactions.




  • Scientific Research Applications

    Synthesis and Microbial Activity

    A study highlighted the synthesis of derivatives related to 2-oxo-2H-chromene-3-carbohydrazide, demonstrating their microbial activity against bacterial strains like B. subtilis, S. aureus, E. coli, and the fungus C. albicans. This research indicates the compound's potential in microbial resistance studies and the development of new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).

    Biological Evaluation of Coumarin Derivatives

    Another study synthesized a series of derivatives, including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, to estimate their biological properties. The research aimed at exploring the therapeutic potential of such compounds, with a focus on antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).

    Antimicrobial and Anticancer Activities

    The antimicrobial and anticancer activities of 2-oxo-2H-chromene derivatives have been explored, indicating the compound's utility in developing treatments against various bacterial infections and cancer cell lines. Such studies underscore the compound's versatility in medicinal chemistry and drug discovery (Raval, Naik, & Desai, 2012).

    Molecular Docking Studies for Cancer Treatment

    Research has also been conducted on chromeno[4,3-b]pyridine derivatives for their potential in cancer treatment. Molecular docking studies suggest these compounds, related to the mentioned chemical structure, could be effective against breast cancer, demonstrating the compound's relevance in oncological research (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

    Cardiotonic Activity

    Investigations into derivatives of 2-phenylthiazolidine for their cardiotonic activity indicate potential applications in cardiovascular disease management, further showcasing the compound's broad therapeutic potential (Nate et al., 1987).

    Safety And Hazards



    • Safety data would require experimental studies and toxicity assessments.

    • Always handle chemical compounds with proper precautions.




  • Future Directions



    • Investigate its potential applications in drug discovery, biological activity, or material science.

    • Explore modifications to enhance specific properties.




    properties

    IUPAC Name

    2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H13N3O3S/c26-19(16-12-13-5-1-2-9-18(13)28-22(16)27)24-15-7-3-6-14(11-15)20-25-17-8-4-10-23-21(17)29-20/h1-12H,(H,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KOQDSRAIWPDDEK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H13N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    399.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

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